molecular formula C17H25F3N2O3S B2577832 4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2319720-65-3

4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2577832
CAS No.: 2319720-65-3
M. Wt: 394.45
InChI Key: SRAFTDKXXKNMBK-UHFFFAOYSA-N
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Description

4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperidine ring, and a trifluoroethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoroethyl group, and the sulfonamide formation. Common reagents used in these reactions include trifluoroethylamine, piperidine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring and trifluoroethyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
  • 4-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Uniqueness

4-propoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to its propoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

4-propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N2O3S/c1-2-11-25-15-3-5-16(6-4-15)26(23,24)21-12-14-7-9-22(10-8-14)13-17(18,19)20/h3-6,14,21H,2,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFTDKXXKNMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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